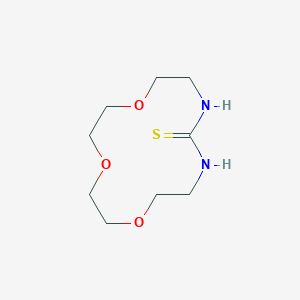
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione, also known as TDT, is a cyclic compound that has been extensively studied due to its potential applications in various fields including medicinal chemistry, materials science, and catalysis. TDT is a sulfur-containing macrocycle with a unique structure that provides it with interesting properties, making it a promising candidate for a wide range of applications.
作用機序
The mechanism of action of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been shown to bind to metal ions such as copper and zinc, which are important for various biological processes. The binding of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione to these metal ions may disrupt their normal function, leading to the observed biological effects.
生化学的および生理学的効果
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been reported to induce apoptosis, which is a process of programmed cell death. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is important for the proper functioning of the nervous system. In addition, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been reported to exhibit antioxidant activity, which may be beneficial for preventing oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione in lab experiments is its unique structure, which provides it with interesting properties that can be exploited for various applications. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione. One area of research is the development of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione-based materials with unique properties for various applications. Another area of research is the investigation of the mechanism of action of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione, which may provide insights into its potential applications in medicine and other fields. Additionally, the development of new synthesis methods for 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione may lead to the discovery of novel derivatives with improved properties. Overall, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is a promising compound that has the potential to make significant contributions to various fields of research.
合成法
The synthesis of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is a complex process that involves several steps. The most common method for synthesizing 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is through the reaction of 1,2-diaminoethane with ethylene glycol in the presence of sulfur. The resulting product is then oxidized to yield 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione. Other methods for synthesizing 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione have also been reported, including the use of different diamines and glycols.
科学的研究の応用
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has also been investigated for its potential use as a drug carrier due to its ability to form stable complexes with metal ions. In materials science, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has also been investigated for its potential applications in catalysis, as it has been shown to exhibit catalytic activity in various reactions.
特性
CAS番号 |
75491-64-4 |
|---|---|
製品名 |
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione |
分子式 |
C9H18N2O3S |
分子量 |
234.32 g/mol |
IUPAC名 |
1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione |
InChI |
InChI=1S/C9H18N2O3S/c15-9-10-1-3-12-5-7-14-8-6-13-4-2-11-9/h1-8H2,(H2,10,11,15) |
InChIキー |
KLVVFIZYGGLQNT-UHFFFAOYSA-N |
異性体SMILES |
C1COCCOCCOCCN=C(N1)S |
SMILES |
C1COCCOCCOCCNC(=S)N1 |
正規SMILES |
C1COCCOCCOCCNC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
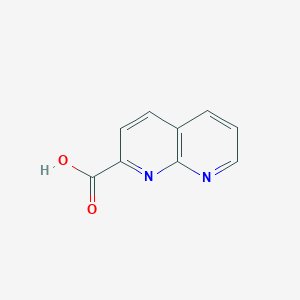
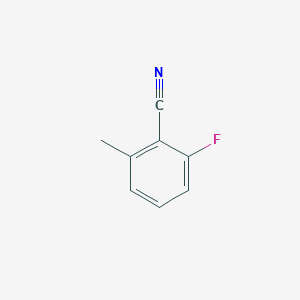
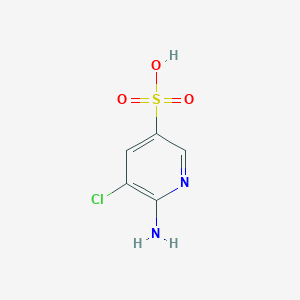
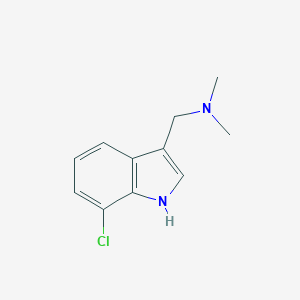
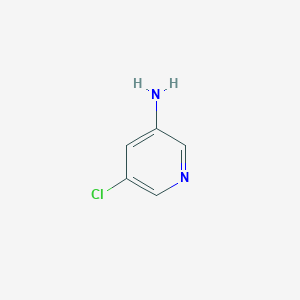
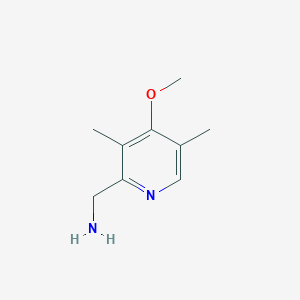
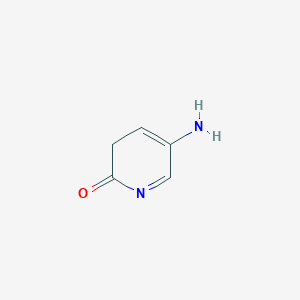
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)
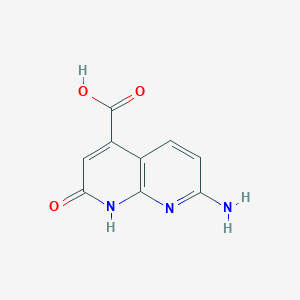
![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)
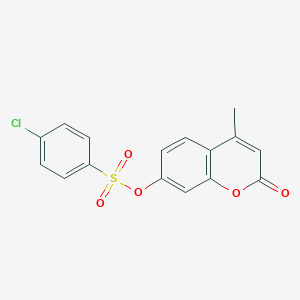
![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)